JNJ-40068782
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-40068782 involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the pyridine core.
- Introduction of the cyano group.
- Cyclopropylmethylation.
- Piperidine ring formation.
- Final coupling to form the target compound.
Each step requires specific reaction conditions, such as controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
JNJ-40068782 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The piperidine ring and other parts of the molecule can undergo substitution reactions to form analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, which can be further studied for their pharmacological properties .
Scientific Research Applications
Chemistry: Used as a tool compound to study allosteric modulation of receptors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Potential therapeutic agent for treating central nervous system disorders such as schizophrenia.
Industry: Could be used in the development of new drugs targeting metabotropic glutamate receptors
Mechanism of Action
JNJ-40068782 exerts its effects by binding to the metabotropic glutamate type 2 receptor and enhancing its response to glutamate. This positive allosteric modulation leads to increased receptor activity, which can modulate neurotransmission and potentially alleviate symptoms of central nervous system disorders. The molecular targets and pathways involved include the glutamatergic signaling pathway and various downstream effectors .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-indanone A: Another positive allosteric modulator of the metabotropic glutamate type 2 receptor.
LY487379: A compound with similar pharmacological properties targeting the same receptor.
DCG-IV: An agonist of the metabotropic glutamate type 2 receptor
Uniqueness
JNJ-40068782 is unique due to its high potency, selectivity, and systemic activity as a positive allosteric modulator of the metabotropic glutamate type 2 receptor. Its pharmacological profile makes it a valuable tool for studying the receptor’s role in central nervous system disorders and exploring potential therapeutic applications .
Properties
CAS No. |
950196-50-6 |
---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.44 |
IUPAC Name |
1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2 |
InChI Key |
RVRHQHDKALSKLY-UHFFFAOYSA-N |
SMILES |
N#CC1=C(N2CCC(C3=CC=CC=C3)CC2)C=CN(CC4CC4)C1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-40068782; JNJ 40068782; JNJ40068782 . |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.